molecular formula C14H11IN2O3S B14535934 2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide CAS No. 62405-22-5

2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

Cat. No.: B14535934
CAS No.: 62405-22-5
M. Wt: 414.22 g/mol
InChI Key: ZQEOAYGAFFLFOT-UHFFFAOYSA-N
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Description

2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C14H11IN2O3S This compound is characterized by the presence of an iodine atom, a nitrophenyl group, and a sulfanylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable phenylacetamide derivative, followed by the introduction of the nitrophenyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives.

Scientific Research Applications

2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Iodo-4-nitrophenyl)acetamide
  • N-(4-Iodo-2,3-dimethylphenyl)acetamide
  • N-(4-Iodo-2-methylphenyl)acetamide
  • N-(4-Iodo-3-methylphenyl)acetamide

Uniqueness

2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

CAS No.

62405-22-5

Molecular Formula

C14H11IN2O3S

Molecular Weight

414.22 g/mol

IUPAC Name

2-iodo-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C14H11IN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

ZQEOAYGAFFLFOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CI)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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